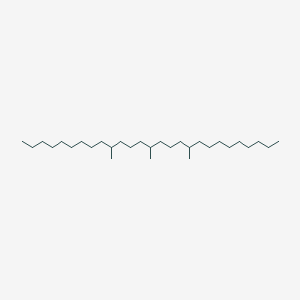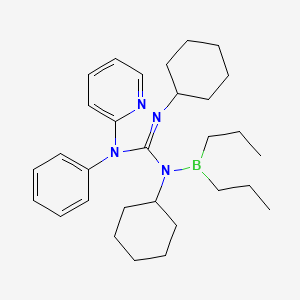
N,N''-Dicyclohexyl-N-(dipropylboranyl)-N'-phenyl-N'-pyridin-2-ylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is a complex organic compound with the molecular formula C30H45BN4. It is known for its unique structure, which includes a boron atom bonded to a guanidine moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine typically involves the reaction of N,N’'-dicyclohexylcarbodiimide with 2-pyridylaminodiorganylboranes . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amines.
科学的研究の応用
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N,N-Dicyclohexyl-N’-phenyl-N’-pyridin-2-ylguanidine: Similar structure but lacks the boron atom.
N,N-Dicyclohexyl-N’-pyridin-2-ylguanidine: Another similar compound without the phenyl group.
Uniqueness
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is unique due to the presence of the boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
106104-23-8 |
|---|---|
分子式 |
C30H45BN4 |
分子量 |
472.5 g/mol |
IUPAC名 |
1,2-dicyclohexyl-1-dipropylboranyl-3-phenyl-3-pyridin-2-ylguanidine |
InChI |
InChI=1S/C30H45BN4/c1-3-23-31(24-4-2)35(28-20-12-7-13-21-28)30(33-26-16-8-5-9-17-26)34(27-18-10-6-11-19-27)29-22-14-15-25-32-29/h6,10-11,14-15,18-19,22,25-26,28H,3-5,7-9,12-13,16-17,20-21,23-24H2,1-2H3 |
InChIキー |
XYYZNEFESPGVAS-UHFFFAOYSA-N |
正規SMILES |
B(CCC)(CCC)N(C1CCCCC1)C(=NC2CCCCC2)N(C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


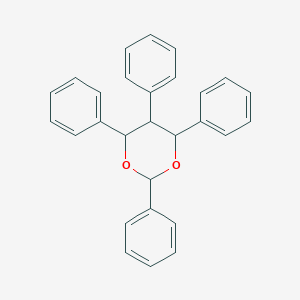
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
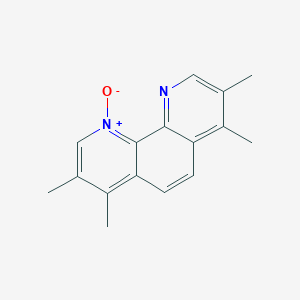

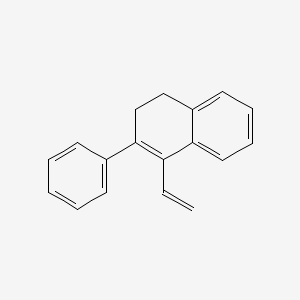
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
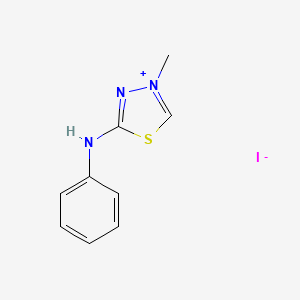
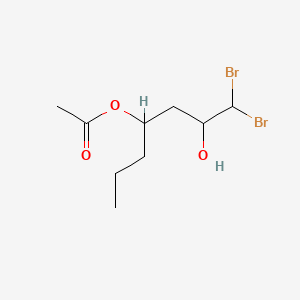
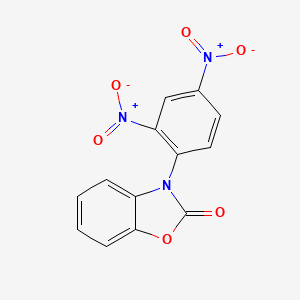
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)


